Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate
CAS No.:
Cat. No.: VC13749122
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO5 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]acetate |
| Standard InChI | InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-13(9-10(15)17-4)5-7-18-8-6-13/h5-9H2,1-4H3,(H,14,16) |
| Standard InChI Key | DTYGZRBNACNFKQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate features a tetrahydropyran (THP) ring substituted at the 4-position with a Boc-protected amino group and an acetate methyl ester. The molecular formula is , yielding a molecular weight of 273.32 g/mol . The Boc group () provides steric protection to the amine, enabling selective reactivity in synthetic pathways. The THP ring contributes to conformational rigidity, a property leveraged in drug design to improve metabolic stability .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized through a multi-step sequence:
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Formation of the Tetrahydropyran Ring: Cyclization of a diol or epoxide precursor under acidic conditions generates the THP scaffold .
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Introduction of the Boc Group: The amine at the 4-position is protected using di-tert-butyl dicarbonate () in the presence of a base like triethylamine .
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Esterification: Acetic acid is methylated using methanol and a catalytic acid (e.g., ) to yield the final ester .
Optimization Challenges
Key challenges include minimizing racemization during Boc protection and ensuring regioselectivity in THP substitution. Recent advances in flow chemistry have improved yields (>75%) and purity (>95%) by precisely controlling reaction parameters .
Applications in Pharmaceutical Research
Peptide Synthesis
The Boc group in Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate enables temporary amine protection during solid-phase peptide synthesis (SPPS). This prevents unwanted side reactions, facilitating the assembly of complex peptides with high fidelity . For example, the compound has been used to synthesize plasmepsin inhibitors, a class of antimalarial agents targeting the Plasmodium parasite .
Drug Design and Bioavailability
Incorporating the THP ring into drug candidates enhances metabolic stability by resisting cytochrome P450 oxidation. A 2022 study demonstrated that THP-containing plasmepsin inhibitors, derived from intermediates like this compound, achieved a 9-log reduction in Plasmodium falciparum burden in murine models .
Bioconjugation and Material Science
The acetate moiety allows covalent attachment to polymers or surfaces, enabling applications in targeted drug delivery systems. Functionalized polymers incorporating this compound exhibit improved solubility and mechanical properties, making them suitable for biomedical implants .
Recent Research and Innovations
Antimalarial Drug Development
A landmark 2022 study identified THP-based inhibitors of plasmepsin X (PMX), a protease critical for Plasmodium survival. Methyl 2-[4-(Boc-amino)tetrahydropyran-4-yl]acetate served as a precursor to UCB7362, a clinical candidate with prophylactic and transmission-blocking activity. UCB7362 reduced parasitemia by 99.9999% in preclinical trials, highlighting the compound’s therapeutic potential .
Selectivity Optimization
Early analogs faced off-target binding to human cathepsin D and renin. Structural modifications, guided by X-ray crystallography, eliminated these interactions while retaining PMX affinity (IC < 10 nM) .
Comparative Analysis with Analogues
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